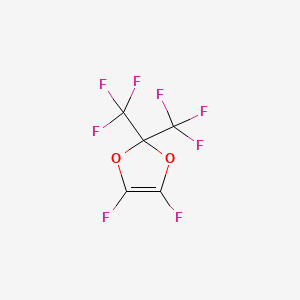

4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole

Description

Properties

IUPAC Name |

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F8O2/c6-1-2(7)15-3(14-1,4(8,9)10)5(11,12)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYRISKCBOPJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(OC(O1)(C(F)(F)F)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37685-92-0 | |

| Record name | 1,3-Dioxole, 4,5-difluoro-2,2-bis(trifluoromethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37685-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6073493 | |

| Record name | 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37697-64-6 | |

| Record name | 1,3-Dioxole, 4,5-difluoro-2,2-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037697646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole (PDD)

[1]

Executive Summary

This compound (CAS: 37697-64-6) is a specialized perfluorinated monomer used primarily to synthesize amorphous fluoropolymers (e.g., Teflon™ AF, Hyflon® AD).[1] Unlike semi-crystalline PTFE, copolymers of PDD are amorphous, offering optical transparency, solubility in fluorinated solvents, and exceptional gas permeability. In drug development, PDD-based polymers are critical "process enablers," utilized in high-performance gas separation membranes for bioreactors, inert microfluidic "lab-on-a-chip" devices, and non-fouling coatings for pharmaceutical packaging.[1]

Chemical Identity & Physical Properties[1][2][3]

The core molecule is a five-membered dioxole ring with a double bond between positions 4 and 5.[1] It is fully fluorinated (perfluorinated), ensuring extreme chemical stability.[1]

Molecular Specifications

| Property | Value |

| IUPAC Name | This compound |

| Common Name | Perfluoro-2,2-dimethyl-1,3-dioxole (PDD) |

| CAS Number | 37697-64-6 |

| Molecular Formula | C₅F₈O₂ |

| Molecular Weight | 244.04 g/mol |

| Boiling Point | 33 °C (at 760 mmHg) |

| Density | ~1.7 g/cm³ (Liquid at 25 °C) |

| Solubility | Insoluble in water/organics; Soluble in Fluorinert™ (FC-75, FC-40) |

Structural Visualization

The molecule consists of a dioxole ring substituted at the 2-position with two trifluoromethyl (-CF₃) groups and at the 4,5-positions with fluorine atoms.[1][2][3]

Synthesis & Manufacturing Protocol

The synthesis of PDD is a multi-step process requiring precise halogenation and dehalogenation steps. The high cost of PDD (~$1000s/gram) is driven by the complexity of this pathway and the handling of hazardous intermediates like hexafluoroacetone (HFA).

Synthesis Pathway

The standard industrial route involves the cyclization of HFA with ethylene glycol, followed by chlorination, fluorination, and finally zinc-mediated dechlorination to form the double bond.

Step-by-Step Methodology:

-

Cyclization: Hexafluoroacetone (HFA) reacts with ethylene glycol to form 2,2-bis(trifluoromethyl)-1,3-dioxolane .[1]

-

Chlorination: The dioxolane is exhaustively chlorinated (using Cl₂ under UV light) to replace all ring hydrogens, yielding 4,4,5,5-tetrachloro-2,2-bis(trifluoromethyl)-1,3-dioxolane .[1]

-

Fluorination: A halogen exchange reaction (using SbF₃/SbCl₅ or HF) replaces two chlorines, yielding 4,5-dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane .[1]

-

Dechlorination (Elimination): The key step to form the monomer. The dichloro-difluoro intermediate is treated with Zinc (Zn) in a polar solvent (e.g., acetic anhydride or DMF) to eliminate Cl₂ and form the C=C double bond.[1]

Polymerization & Applications in Drug Development

PDD is rarely used as a standalone fluid; its primary value is as a monomer for amorphous fluoropolymers.[1] It is typically copolymerized with Tetrafluoroethylene (TFE) via free-radical polymerization to create materials like Teflon™ AF .[1]

Polymerization Mechanism

The polymerization is initiated by perfluorinated peroxides (e.g., HFPO dimer peroxide) in a fluorinated solvent. The "kinked" structure of the dioxole ring prevents the polymer chains from packing into a crystalline lattice.

-

Result: A polymer that is transparent (amorphous) yet retains the chemical inertness of PTFE.

Critical Applications for Drug Development

For the pharmaceutical scientist, PDD-based polymers solve specific material challenges:

| Application Area | Mechanism of Action | Relevance to Pharma |

| Bioreactor Membranes | High Gas Permeability: PDD polymers have the highest oxygen permeability of any glassy polymer (approx.[1] 100x that of PTFE).[1] | Used in tubing or membrane contactors to oxygenate cell cultures (e.g., CHO cells) without forming bubbles/foam that damage proteins.[1] |

| Microfluidics (Lab-on-Chip) | Optical Clarity & Inertness: Refractive index (~1.29-1.[1]31) is close to water; low autofluorescence.[1] | Ideal for high-throughput screening chips where optical detection (fluorescence) is used; prevents drug absorption into the chip material.[1] |

| Protective Coatings | Non-stick & Hydrophobic: Surface energy is extremely low (~15 mN/m).[1] | Coating glass vials or syringes to prevent protein aggregation or adsorption of high-potency APIs (Active Pharmaceutical Ingredients).[1] |

| 157nm Lithography | UV Transparency: Transparent deep into the UV range. | Used in the fabrication of next-gen nanostructures for bio-sensors.[1] |

Safety & Handling Protocols

While the polymerized form (Teflon AF) is biologically inert and USP Class VI compliant, the PDD monomer itself requires careful handling during research or synthesis.

-

Toxicity: PDD is a volatile fluorinated organic.[1] High concentrations of vapor may cause respiratory irritation.[1]

-

Residual Hazards: Synthesis intermediates (HFA) are highly toxic.[1] Ensure the monomer is "polymerization grade" (>99.9%) to avoid leaching of toxic precursors in biological applications.

-

Flammability: As a perfluorinated compound, PDD is non-flammable, but it may decompose at high temperatures (>300°C) to release HF and fluorophosgene.[1]

-

Storage: Store in stainless steel or glass containers at low temperature (4°C) to prevent spontaneous polymerization; often stabilized with a radical inhibitor if stored for long periods.[1]

References

Sources

- 1. 1,3-Dioxole, 4,5-difluoro-2,2-bis(trifluoromethyl)- | C5F8O2 | CID 169957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. fluorine1.com [fluorine1.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www-eng.lbl.gov [www-eng.lbl.gov]

An In-depth Technical Guide to 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole, a pivotal fluorinated monomer. Known commercially as PDD, its unique chemical structure imparts extraordinary properties to the amorphous fluoropolymers it forms, most notably the Teflon™ AF family. This document delves into the molecular architecture, physicochemical properties, synthesis strategies, and polymerization behavior of PDD. It is intended for researchers, polymer chemists, and materials scientists engaged in the development of advanced materials for optical, electronic, and separation applications. We will explore the causal relationships between its structure and resulting polymer properties, provide validated experimental insights, and consolidate this knowledge into a practical guide for laboratory and industrial professionals.

Introduction: The Genesis of a High-Performance Monomer

In the landscape of materials science, fluorinated polymers stand apart for their exceptional thermal stability and chemical inertness. However, the very properties that make materials like Polytetrafluoroethylene (PTFE) robust—high crystallinity and strong inter-chain forces—also render them opaque and insoluble, limiting their application in advanced optics and electronics. The development of this compound (PDD) was a direct response to this challenge.

Identified by its CAS number 37697-64-6, PDD is a highly fluorinated, cyclic olefinic ether.[1] Its critical innovation lies in its bulky, asymmetric structure. When copolymerized with monomers like tetrafluoroethylene (TFE), the PDD unit disrupts the polymer chain's ability to pack into a crystalline lattice.[2] This forced amorphous state is the key to creating materials that retain the benefits of perfluorination—low surface energy, high thermal stability, and chemical resistance—while exhibiting properties of amorphous plastics, such as exceptional optical clarity and solubility in select fluorinated solvents.[3] This guide will dissect the chemical identity of PDD and elucidate its role as a cornerstone monomer in high-performance fluoropolymers.

Molecular Structure and Physicochemical Properties

The remarkable characteristics of PDD and its subsequent polymers are a direct consequence of its unique molecular architecture. The molecule, with the formula C₅F₈O₂, features a five-membered dioxole ring.[4]

Two key features dominate its structure:

-

Perfluorinated Groups: The presence of two trifluoromethyl (-CF₃) groups at the C2 position and fluorine atoms at the C4 and C5 positions creates a sterically hindered and highly electron-deficient molecule. The C-F bond strength contributes significantly to the thermal and chemical stability of the monomer and resulting polymers.[5]

-

Dioxole Ring: The bulky -CF₃ groups attached to the saturated C2 carbon force the five-membered ring into a specific conformation that prevents close packing in the polymeric state, leading to amorphous materials.[2]

These structural attributes give rise to its distinct physical properties, which are critical for its handling and polymerization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 37697-64-6 | [1][4] |

| Molecular Formula | C₅F₈O₂ | [1][4] |

| Molecular Weight | 244.04 g/mol | [1] |

| Boiling Point | 32-33 °C | [5] |

| Density | ~1.72 g/cm³ | [5] |

| Refractive Index (n²⁰/D) | ~1.307 | [5] |

The low boiling point necessitates handling in closed systems or at reduced temperatures to prevent significant loss due to evaporation. Its high density is characteristic of perfluorinated compounds.

Synthesis and Purification

The synthesis of PDD is a multi-step process that requires expertise in fluorine chemistry. The general strategy involves the formation of a halogenated 1,3-dioxolane precursor, followed by a dehalogenation step to create the crucial C=C double bond.[2]

Rationale Behind the Synthetic Strategy

The causality of this pathway is rooted in the controlled introduction and subsequent removal of halogen atoms.

-

Step 1: Precursor Formation: Starting with readily available materials like hexachloroacetone, a chlorinated dioxolane ring is formed. This saturated ring system is more stable and easier to handle than the target olefin.

-

Step 2: Fluorination: The chlorine atoms are then exchanged for fluorine using a suitable fluorinating agent. This step is critical and establishes the perfluorinated nature of the final monomer.

-

Step 3: Dehalogenation: The final and most crucial step is the elimination of two vicinal halogen atoms (typically chlorine) from the C4 and C5 positions to form the double bond. This is often achieved using a reducing agent like zinc dust or magnesium.

Exemplary Laboratory Protocol: Synthesis of PDD Precursor

Protocol: Reductive Dechlorination of 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane [6]

-

Self-Validation: This protocol's integrity lies in the controlled reaction temperature and stoichiometric addition of the reducing agent. The reaction is exothermic, and maintaining a low temperature (0-5 °C) during the addition of the hydride is crucial to prevent side reactions and ensure selectivity. The final aqueous workup and phase separation provide a clear method for isolating the dense, water-immiscible fluorinated product.

-

Reactor Setup: Charge a round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet with lithium aluminum hydride (LiAlH₄, 3.8 g, 0.1 mol) and anhydrous tetrahydrofuran (THF, 75 mL).

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

-

Substrate Addition: Slowly add 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane (31.5 g, 0.1 mol) to the stirred suspension via the dropping funnel, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

Quenching: Carefully cool the mixture back to 0-5 °C and slowly neutralize it by adding 4.8 N HCl (50 mL).

-

Workup: Pour the neutralized mixture into 300 mL of ice-water. The dense, fluorinated product will form a distinct lower layer.

-

Isolation: Separate the bottom layer using a separatory funnel. Wash the organic layer twice with cold water (200 mL each).

-

Purification: The resulting product, 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane, can be purified by distillation.

Note: The final conversion to the target PDD (the dioxole) would require a subsequent elimination reaction, typically a dehalogenation using zinc or magnesium, to form the double bond.

Spectroscopic Characterization

For a scientist, unambiguous identification of a synthesized or procured compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. Due to the presence of eight fluorine atoms, ¹⁹F NMR is particularly informative.

While a definitive, publicly archived spectrum for the PDD monomer is elusive, we can predict the expected signals based on its structure and data from analogous compounds.

-

¹⁹F NMR: Two distinct fluorine environments are present:

-

The six equivalent fluorine atoms of the two -CF₃ groups.

-

The two equivalent fluorine atoms on the C=C double bond. We would therefore expect two main signals in the ¹⁹F NMR spectrum. The -CF₃ signal would likely appear as a singlet, while the vinylic fluorines (-CF=CF-) would also be a singlet, shifted significantly due to the different electronic environment. Based on typical chemical shift ranges, the trifluoromethyl groups would appear around -80 ppm, while the vinylic fluorines would be further downfield.[7]

-

-

¹³C NMR: The ¹³C spectrum would be complicated by C-F coupling. However, with {¹H, ¹⁹F} dual decoupling, three distinct carbon signals would be expected:

-

The quaternary C2 carbon attached to two oxygen atoms and two -CF₃ groups.

-

The two equivalent sp² carbons of the double bond (C4 and C5).

-

The two equivalent carbons of the -CF₃ groups. Extensive C-F coupling would split these signals into complex multiplets in a standard proton-decoupled spectrum.[8]

-

Polymerization and Application

The primary and most significant application of PDD is its use as a comonomer with tetrafluoroethylene (TFE) to produce amorphous fluoropolymers, commercially known as Teflon™ AF.[3]

Mechanism: Free-Radical Copolymerization

The polymerization proceeds via a free-radical mechanism. The C=C double bond in PDD is susceptible to radical addition, allowing it to be incorporated into a growing polymer chain.

A key experimental insight is the choice of reaction medium and initiator. Due to the reactivity of fluorinated radicals, inert solvents are required.[4] Copolymerization has been successfully carried out in supercritical carbon dioxide, which acts as an excellent solvent for both the monomers and the resulting polymer, using a perfluorinated peroxide initiator such as bis(perfluoro-2-N-propoxypropionyl) peroxide.[2]

Structure-Property Relationship in PDD-TFE Copolymers

The ratio of PDD to TFE in the copolymer is a critical parameter that allows for the fine-tuning of the material's properties. This is a self-validating system: by controlling the monomer feed ratio, one can predictably control the final properties of the polymer.

-

Expertise & Experience: Increasing the molar percentage of the bulky PDD monomer in the copolymer chain further disrupts chain packing. This has a direct and predictable effect: it increases the glass transition temperature (Tg) and enhances the fractional free volume of the material. The Tg of copolymers can range from 67 °C to as high as 334 °C for the PDD homopolymer.[2] This tunability is essential for tailoring materials to specific applications, from flexible coatings to rigid optical components.

Table 2: Properties of PDD-TFE Copolymers (Teflon™ AF)

| Property | Teflon™ AF 1600 (65 mol% PDD) | Teflon™ AF 2400 (87 mol% PDD) | Rationale / Causality | Source(s) |

| Refractive Index | 1.31 | 1.29 | Higher PDD content lowers density and electron polarizability. | [9][10] |

| Dielectric Constant | 1.93 | 1.90 | Increased free volume and lower chain polarity reduce the dielectric constant. | [9][10] |

| Glass Transition (Tg) | 160 °C | 240 °C | Increased PDD content restricts chain mobility, raising Tg. | [2] |

| Solubility | Soluble in select fluorinated solvents | Soluble in a wider range of fluorinated solvents | Higher PDD content disrupts inter-chain forces more effectively. | [10] |

| Gas Permeability | High | Very High | Greater fractional free volume from PDD allows for easier gas transport. | [11] |

Key Application Areas

The unique combination of properties makes PDD-based polymers indispensable in several high-tech fields:

-

Advanced Optics: With transparency greater than 95% from deep UV to IR and a very low refractive index, they are used for anti-reflective coatings, optical fibers, and lenses for harsh environments.[9]

-

Microelectronics: The exceptionally low dielectric constant makes them ideal insulating layers (interlayer dielectrics) in high-speed integrated circuits, reducing signal loss and cross-talk.[3]

-

Gas Separation Membranes: The high fractional free volume allows for high gas permeability, making these materials highly effective for membranes used in gas separation and purification processes.[2]

-

Pharmaceutical and Agrochemical Intermediates: The PDD molecule can also serve as a building block for complex fluorinated compounds, leveraging the metabolic stability often conferred by fluorine atoms.[5]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for the PDD monomer is not widely published, a robust safety protocol can be established based on its physical properties and the known hazards of its precursors.

-

Inhalation Hazard: With a boiling point of 32-33 °C, PDD is highly volatile. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Skin and Eye Contact: Fluorinated organic compounds can be irritating to the skin and eyes. The precursor, 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane, is listed as toxic upon contact. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat, is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and ignition sources.

Conclusion

This compound is more than just a fluorinated molecule; it is a feat of rational chemical design. Its structure was conceived to solve a specific problem: the intractability of crystalline fluoropolymers. By introducing controlled structural disorder, PDD enables the creation of amorphous materials that merge the legendary stability of fluoropolymers with the processability and optical clarity of amorphous plastics. This guide has detailed the fundamental links between its molecular structure, its synthesis, and its pivotal role in creating a class of high-performance materials. For the researchers, scientists, and drug development professionals working on the cutting edge of technology, a deep understanding of this monomer is not just beneficial—it is essential for innovating the materials of tomorrow.

References

-

Vertex AI Search Result[1]. (2026). Exploring this compound: Properties and Applications.

-

PrepChem. (n.d.). Synthesis of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane. Retrieved January 30, 2026, from [Link]

-

Vertex AI Search Result[5]. (2026). Exploring this compound: Properties and Applications.

-

ResearchGate. (2001). Copolymerization of Tetrafluoroethylene and 2,2-Bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole in Supercritical Carbon Dioxide. [Link]

-

Vertex AI Search Result[10]. (n.d.). Poly[this compound-co-tetrafluoroethylene] - Sigma-Aldrich.

- SynQuest Laboratories. (n.d.). Safety Data Sheet: 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane.

-

ACS Publications. (2001). Copolymerization of Tetrafluoroethylene and 2,2-Bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole in Supercritical Carbon Dioxide. [Link]

-

The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for New Journal of Chemistry. [Link]

-

PubChem. (n.d.). 1,3-Dioxole, 4,5-difluoro-2,2-bis(trifluoromethyl)-. Retrieved January 30, 2026, from [Link]

-

The Essential Chemical Industry. (n.d.). Poly(tetrafluoroethene) (Polytetrafluoroethylene). Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2022). 2,2‐Bistrifluoromethyl‐4,5‐difluoro‐1,3‐dioxole‐co‐tetrafluoroethylene copolymers with different compositions: Synthesis, chain and condensed matter structures and optical properties. [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jeol.com [jeol.com]

- 4. 1,3-Dioxole, 4,5-difluoro-2,2-bis(trifluoromethyl)- | C5F8O2 | CID 169957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. jeolusa.com [jeolusa.com]

physical and chemical properties of 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole

Technical Whitepaper: 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole (PDD)

Executive Summary

This technical guide provides a rigorous analysis of This compound (PDD), a specialized perfluorinated monomer (CAS: 37697-64-6). While PDD is chemically inert and not a direct pharmacological agent, it is a critical high-value intermediate for the drug development and medical device sectors. Its primary utility lies in the synthesis of amorphous fluoropolymers (e.g., Teflon™ AF), which are indispensable for creating gas-permeable membranes for cell culture, microfluidic "lab-on-a-chip" devices, and bio-inert coatings. This document details the monomer's properties, synthesis pathways, and the causal logic behind its unique polymerization behavior.[1][2]

Part 1: Molecular Identity & Structural Analysis

The PDD molecule is a five-membered heterocyclic ring containing two oxygen atoms (dioxole) and a double bond between carbons 4 and 5. Its reactivity is defined by the extreme electron-withdrawing nature of the fluorine atoms and the steric bulk of the trifluoromethyl (-CF3) groups at the 2-position.

Structural Causality

-

Steric Bulk: The two -CF3 groups at the C2 position create significant steric hindrance. This prevents the molecule from packing efficiently in a crystal lattice when polymerized, leading to the amorphous nature of its copolymers.[3]

-

Electronic Deficit: The fluorine substituents on the double bond (C4=C5) render the olefin electron-poor. This makes PDD highly reactive toward electron-rich radicals but resistant to standard electrophilic addition, necessitating specific radical initiation protocols for polymerization.

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Name | Perfluoro-2,2-dimethyl-1,3-dioxole (PDD) |

| CAS Number | 37697-64-6 |

| Molecular Formula | C5F8O2 |

| Molecular Weight | 244.04 g/mol |

| SMILES | FC1=C(F)OC(C(F)(F)F)(C(F)(F)F)O1 |

Part 2: Physicochemical Profile

The following data represents the monomer in its pure liquid state. Note the extremely low refractive index and high density, characteristic of perfluorinated fluids.

Table 1: Physical Properties of PDD Monomer

| Property | Value | Context/Implication |

| Physical State | Clear, colorless liquid | Volatile at room temperature; requires sealed storage. |

| Boiling Point | 32–33 °C | Critical Handling Parameter: Near ambient temperature.[4] High vapor pressure poses a pressure-buildup risk in sealed vessels. |

| Density | 1.72 g/cm³ (at 25°C) | Significantly denser than water; facilitates phase separation in aqueous workups. |

| Refractive Index ( | ~1.307 | Extremely low. Polymers derived from PDD maintain this low index, making them invisible in aqueous media (n≈1.33). |

| Solubility | Fluorinated solvents | Soluble in perfluorohexane, Galden®, and Fluorinert™. Insoluble in water and standard organic solvents (MeOH, Acetone). |

| Flash Point | None (Non-flammable) | However, thermal decomposition releases toxic gases (PFIB, COF2). |

Expert Insight: The boiling point of 33°C is the most dangerous physical property of PDD during laboratory handling. It sits right at the threshold of standard lab ambient temperatures. A warm day or slight exotherm can cause rapid vaporization. Protocol: Always handle chilled (4°C) and open containers only within a certified fume hood.

Part 3: Chemical Reactivity & Polymerization Logic

PDD is rarely used as a standalone reagent in small molecule synthesis due to the stability of the perfluorinated ring. Its primary application is radical copolymerization.

Polymerization Mechanism

PDD does not homopolymerize easily due to the steric jamming of the -CF3 groups. It requires a comonomer, typically Tetrafluoroethylene (TFE), to act as a "spacer" in the polymer chain.

-

Initiation: Perfluorinated peroxides (e.g., HFPO dimer peroxide) are used to generate radicals.

-

Propagation: The electron-deficient PDD double bond accepts the radical. The bulky dioxole ring is incorporated into the backbone.

-

Result: The ring structure prevents rotation and chain folding. Unlike PTFE (Teflon), which is highly crystalline and opaque, PDD-TFE copolymers are amorphous and transparent .

Visualization: The Amorphous Polymerization Logic

Figure 1: Logical flow showing how the molecular structure of PDD dictates the unique amorphous and gas-permeable properties of the resulting polymer.

Part 4: Synthesis Workflow

The synthesis of PDD is complex and involves hazardous intermediates. The standard industrial route (modified from DuPont patents) involves a multi-step halogenation-dehalogenation sequence.

Protocol Overview:

-

Condensation: Hexafluoroacetone reacts with ethylene oxide to form a dioxolane ring.

-

Exhaustive Chlorination: All hydrogen atoms are replaced with chlorine.

-

Fluorination: Chlorine atoms are exchanged for fluorine (Swarts reaction conditions).

-

Dechlorination: Zinc-mediated elimination creates the double bond.

Visualization: Synthesis Pathway

Figure 2: The classic synthetic route to PDD. Note the critical dechlorination step which establishes the reactive double bond.

Part 5: Applications in Life Sciences (The "Why" for Drug Dev)

While PDD is not a drug, it is a process enabler in modern pharmaceutical research.

Microfluidic Drug Screening Chips

PDD-based polymers (Teflon AF) have a refractive index (1.29–1.31) almost identical to water (1.33).

-

Application: When used as the structural material for microfluidic chips, the channels become optically invisible when filled with aqueous drug solutions. This allows for ultra-precise optical monitoring of cell responses to drug candidates without background interference.

Gas Enrichment Membranes

The bulky CF3 groups create "free volume" (molecular voids) in the polymer.

-

Application: These materials have the highest gas permeability of any glassy polymer. They are used to oxygenate bioreactors for high-density cell culture, critical in the production of biologics and monoclonal antibodies.

Bio-Inert Coatings

-

Application: PDD polymers are dissolved in fluorinated solvents to coat medical devices (catheters, sensors). Upon solvent evaporation, they leave a thin, super-hydrophobic, bio-inert layer that prevents protein adsorption and thrombosis.

References

-

Buck, W. H., & Resnick, P. R. (1998). Properties of Amorphous Fluoropolymers Based on 2,2-Bistrifluoromethyl-4,5-Difluoro-1,3-Dioxole. 215th National Meeting of American Chemical Society.

-

Resnick, P. R. (1990). Preparation of perfluoro-2,2-dimethyl-1,3-dioxole. U.S. Patent 4,935,477.

-

Chemours Company. (2020). Teflon™ AF Amorphous Fluoropolymers: Product Information.

-

Sigma-Aldrich. (2023). Safety Data Sheet: this compound.

- Nemser, S. M., et al. (2002). High-performance gas separation membranes based on perfluorinated polymers. Journal of Membrane Science.

Sources

A Technical Guide to the Synthesis of 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole (DFD/PDD)

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole (CAS No. 37697-64-6), a critical fluorinated monomer more commonly known as Perfluoro-2,2-dimethyl-1,3-dioxole (PDD). The unique structure of this monomer is instrumental in the production of high-performance amorphous fluoropolymers, most notably the Teflon™ AF family of materials.[1] The incorporation of the bulky, rigid dioxole ring into a polymer backbone disrupts chain packing and prevents crystallization, leading to materials with exceptional optical clarity, high thermal stability, outstanding chemical resistance, and extremely low dielectric constants.[1] This guide details the multi-step synthesis from foundational precursors, elucidates the causality behind key experimental choices, provides validated protocols, and discusses the mechanistic underpinnings of each core transformation. It is intended for researchers, chemists, and materials scientists engaged in the development of advanced fluorinated materials.

Introduction: The Significance of DFD in Advanced Materials

Fluoropolymers are renowned for their stability and unique properties. However, many, like Polytetrafluoroethylene (PTFE), are semi-crystalline, rendering them opaque and difficult to process. The innovation of incorporating DFD as a comonomer fundamentally altered the landscape of fluoropolymer capabilities.

Chemical Identity and Properties

DFD is a fully fluorinated heterocyclic compound. Its key physicochemical properties are summarized in the table below. The molecule's structure, featuring a dioxole ring flanked by two trifluoromethyl groups, is the source of its utility.

| Property | Value | Reference(s) |

| CAS Number | 37697-64-6 | [2][3] |

| Molecular Formula | C₅F₈O₂ | [2][4] |

| Molecular Weight | 244.04 g/mol | [2][4] |

| Boiling Point | 32-33 °C | [4][5] |

| Density | ~1.72 g/cm³ | [4] |

| Refractive Index | ~1.307 | [4] |

The "Amorphous Advantage": DFD as a Disruptive Monomer

When copolymerized with monomers like tetrafluoroethylene (TFE), the bulky DFD unit sterically hinders the polymer chains from folding into organized crystalline lamellae.[1] This forced amorphous state is the key to the unique combination of properties exhibited by polymers such as Teflon™ AF, making them soluble in select perfluorinated solvents and enabling their use in applications impossible for traditional PTFE.

Key Applications Enabled by DFD-based Polymers

The unique properties of DFD-copolymers make them indispensable in several advanced technology sectors:

-

Optics & Photonics: Unparalleled transparency from the deep UV to the infrared makes them ideal for lenses, optical fibers, and protective coatings in harsh environments.[1]

-

Gas Separation Membranes: The high free volume within the amorphous polymer matrix results in exceptional gas permeability and selectivity, crucial for applications like carbon capture.[1]

-

Electronics: As one of the known plastics with the lowest dielectric constant, they are used as insulators and substrates in high-frequency microelectronics to minimize signal loss.[5]

Core Synthetic Strategy: A Multi-Step Pathway

The industrial synthesis of DFD is a multi-stage process that begins with readily available materials and progressively builds the complex, highly halogenated target molecule. The general strategy involves the formation of a stable dioxolane ring, followed by a sequence of halogenation and dehalogenation reactions to install the required fluorine atoms and the critical carbon-carbon double bond.

Detailed Experimental Protocols & Mechanistic Insights

This section details the core transformations, providing both the procedural basis and the chemical rationale for each step.

Step 1: Synthesis of the Tetrachloro Dioxolane Precursor

The foundation of the synthesis is the creation of a robust, fully chlorinated dioxolane ring at the 4 and 5 positions, which sets the stage for subsequent halogen exchange and elimination.

3.1.1 Pathway: From Dioxolane to Tetrachloro-Dioxolane The synthesis begins by forming the parent 2,2-bis(trifluoromethyl)-1,3-dioxolane from hexafluoroacetone and ethylene glycol.[6] This stable ring is then subjected to exhaustive photochemical chlorination.

3.1.2 Detailed Protocol: Photochemical Chlorination

-

Reference: Based on the process described in U.S. Patent 2,925,424.[6][7]

-

Apparatus: A photochemical reactor equipped with a UV lamp, gas inlet for chlorine, a condenser, and a magnetic stirrer.

-

Procedure:

-

Charge the reactor with 2,2-bis(trifluoromethyl)-1,3-dioxolane.

-

Initiate stirring and heat the vessel to approximately 50 °C.

-

Introduce chlorine gas (Cl₂) into the reactor while irradiating the mixture with UV light.

-

Maintain the reaction for several hours (e.g., 2.5 hours as per the patent) until GC analysis indicates the consumption of starting material and lower chlorinated intermediates.[7]

-

Upon completion, purge the system with nitrogen to remove excess chlorine.

-

The crude product, a mixture of chlorinated dioxolanes, is then purified by fractional distillation to isolate 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane. A yield of 68% for the tetrachloro- product has been reported.[6]

-

3.1.3 Mechanistic Rationale This reaction proceeds via a classic free-radical chain mechanism. UV light initiates the homolytic cleavage of chlorine (Cl₂) into two chlorine radicals (Cl•). These highly reactive radicals abstract hydrogen atoms from the 4 and 5 positions of the dioxolane ring, generating alkyl radicals. These radicals then react with another molecule of Cl₂ to form a C-Cl bond and propagate the chain by releasing another chlorine radical. The reaction is driven to the fully substituted tetrachloro product by using an excess of chlorine and sufficient reaction time.

Step 2: Halogen Exchange for Fluorine Installation

With the tetrachloro intermediate in hand, the next critical step is to replace two of the chlorine atoms with fluorine. This is a crucial fluorine-chlorine exchange (F/Cl exchange) reaction.

3.2.1 Protocol: Catalytic Fluorination

-

Reference: Based on processes described in patent literature.[7]

-

Reagents: 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane, anhydrous hydrogen fluoride (HF), and a Lewis acid catalyst such as antimony pentachloride (SbCl₅).

-

Procedure:

-

In a suitable pressure reactor (e.g., Hastelloy C), charge the tetrachloro-dioxolane and the antimony catalyst.

-

Carefully introduce anhydrous HF.

-

Heat the sealed reactor to a temperature sufficient to promote the exchange (e.g., 70 °C for 5 hours).[7]

-

The reaction yields a mixture of fluoro-chloro dioxolanes, including the desired key intermediate, trans-4,5-dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane.

-

The products are isolated and purified via distillation. The trans isomer is specifically separated for the final step.

-

3.2.2 Causality and Selectivity The use of a Lewis acid catalyst like SbCl₅ is essential. It coordinates with the chlorine atoms on the dioxolane ring, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the fluoride ion from HF. The formation of a thermodynamically stable C-F bond drives the reaction. The reaction conditions can be tuned to control the degree of fluorination. For the synthesis of DFD, the reaction is stopped at the difluoro-dichloro stage. The stereochemistry of this intermediate is critical; the trans isomer is preferentially used in the final step to ensure a clean elimination.

Step 3: Reductive Dechlorination to Form the Dioxole Ring

This final step is the most critical transformation: the creation of the C=C double bond to form the dioxole ring. This is achieved through the reductive elimination of the two remaining vicinal chlorine atoms.

3.3.1 Protocol: Zinc-Mediated Dechlorination

-

Reference: Based on the dehalogenation process described in U.S. Patent 3,978,030.[8]

-

Reagents: trans-4,5-dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane, activated zinc dust, and an alcohol solvent such as absolute ethanol.

-

Procedure:

-

In a dry, inert-atmosphere (e.g., nitrogen) flask equipped with a stirrer, dropping funnel, and a distillation head, prepare a slurry of zinc dust in absolute ethanol.

-

Slowly add the purified dichloro-difluoro-dioxolane intermediate to the zinc slurry. The reaction is often exothermic and may require initial cooling.

-

After the addition is complete, the mixture is stirred until the reaction is complete. The progress can be monitored by the disappearance of the starting material.

-

The volatile DFD product is then directly distilled from the reaction mixture. The low boiling point of DFD (33 °C) facilitates its separation.

-

The collected distillate is washed with water, dried (e.g., over CaCl₂), and can be further purified by a final fractional distillation to yield DFD of >98% purity.[8]

-

3.3.2 Mechanism of Dechlorination The dehalogenation with zinc is a classic method for converting vicinal dihalides into alkenes. The reaction proceeds via an organozinc intermediate.

The zinc metal acts as a two-electron reductant. It attacks one of the C-Cl bonds, forming a C-Zn-Cl organometallic intermediate. This is followed by the elimination of the second chloride ion and the zinc species, which results in the formation of the C=C double bond and stable zinc chloride (ZnCl₂). Using the trans isomer of the precursor facilitates an anti-periplanar arrangement for the two leaving chlorine atoms, which is the favored stereoelectronic pathway for E2-type eliminations, leading to a cleaner and more efficient reaction.

Purification and Characterization

Monomer purity is paramount for achieving high molecular weight polymers with desired properties. The primary method for purifying the final DFD product is fractional distillation, leveraging its low boiling point.

Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to assess purity and confirm the molecular weight. The mass spectrum of DFD shows a strong molecular ion peak at m/e = 244.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is the most powerful tool for confirming the structure of fluorinated molecules. The spectrum is consistent with the proposed structure, showing distinct resonances for the vinylic fluorines and the trifluoromethyl groups.

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups, particularly the C=C double bond within the fluorinated dioxole ring.

Safety & Handling Considerations

The synthesis of DFD involves hazardous materials and reactions that demand strict safety protocols.

-

Reagents: Anhydrous HF is extremely corrosive and toxic. Chlorine gas is a severe respiratory irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reactions: The photochemical chlorination can be vigorous. The reductive dechlorination with zinc can be highly exothermic and must be controlled with slow addition and potential cooling.

-

Products: While DFD itself is stable, many fluorinated intermediates and reagents are volatile. Proper containment and handling procedures are essential to prevent inhalation exposure.

Conclusion

The synthesis of this compound is a sophisticated, multi-step process that exemplifies advanced organofluorine chemistry. Each step—from the initial ring formation and exhaustive chlorination to the precise halogen exchange and final reductive elimination—is carefully designed to build the target molecule with high purity. The successful execution of this synthesis provides access to a unique monomer that is fundamental to the creation of amorphous fluoropolymers with unparalleled performance in optics, electronics, and separations. Understanding the causality and mechanisms behind this synthesis is key for any scientist or engineer working to innovate in the field of advanced materials.

References

- Current time information in Washington, DC, US. (n.d.). Google.

- Resnick, P. R. (1976). Polymers of fluorinated dioxoles. U.S. Patent No. 3,978,030.

- Tatemoto, M., & Kawachi, S. (1991). Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes. World Intellectual Property Organization Patent No. WO1991003472A2.

-

Exploring this compound: Properties and Applications. (n.d.). Fluorochem. Retrieved from [Link]

-

Preparation method of block copolymer containing perfluoro-2, 2-dimethyl-1, 3-dioxole. (n.d.). Patsnap. Retrieved from [Link]

- Riant, O., et al. (2015). Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR.

-

Synthesis, chain and condensed matter structures and optical properties of 2,2‐bistrifluoromethyl‐4,5‐difluoro‐1,3‐dioxole‐co‐tetrafluoroethylene copolymers with different compositions. (2020). ResearchGate. Retrieved from [Link]

-

Copolymers of perfluoro-2,2-dimethyl-1,3-dioxol and perfluoronylvinyl ether for producing of light-guiding coatings. (2019). Fluorine Notes. Retrieved from [Link]

- Gouverneur, V., et al. (2019). Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism.

-

Perfluoro(2,2-dimethyl-1,3-dioxole); abb.PDD. (n.d.). P&M-Invest Ltd. Retrieved from [Link]

-

Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase. (2009). ResearchGate. Retrieved from [Link]

- Kraus, F. (2021). Photochemistry with Chlorine Trifluoride: Syntheses and Structures of [ClOF2]+ Salts. Chemistry – A European Journal.

-

Testing the Possibility of Photochemical Synthesis of Chlorinated Phenols, Benzenes and Biphenyl: Pre-study Guide for Standards Synthesis. (2018). ResearchGate. Retrieved from [Link]

- Ritter, T., et al. (2011). Catalysis for Fluorination and Trifluoromethylation.

-

A radical approach to C-H chlorination. (2021). Scientific Update. Retrieved from [Link]

- Stavber, S., & Jereb, M. (2011).

Sources

- 1. This compound (CAS 37697-64-6) [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 37697-64-6 Cas No. | Perfluoro(2,2-dimethyl-1,3-dioxole) | Apollo [store.apolloscientific.co.uk]

- 4. innospk.com [innospk.com]

- 5. fluorine1.com [fluorine1.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO1991003472A2 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes - Google Patents [patents.google.com]

- 8. US3978030A - Polymers of fluorinated dioxoles - Google Patents [patents.google.com]

A Deep Dive into the Solubility of 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: A Technical Guide for Researchers

Foreword: Navigating the Unique Solubility Landscape of a Perfluorinated Monomer

To the researchers, scientists, and drug development professionals delving into the world of advanced fluoropolymers, this guide offers a comprehensive exploration of the solubility characteristics of a critical building block: 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole. This perfluorinated dioxole is a cornerstone in the synthesis of amorphous fluoropolymers, most notably the Teflon™ AF family, prized for their exceptional optical clarity, chemical inertness, and low dielectric constants. However, harnessing the full potential of this monomer necessitates a thorough understanding of its behavior in various solvent systems. This guide moves beyond a simple recitation of facts to provide a foundational understanding of the principles governing its solubility and a practical, field-proven methodology for its empirical determination. Our aim is to empower you with the knowledge to make informed decisions in your experimental designs, whether in polymerization, formulation, or purification processes.

Unveiling the Molecular Profile of this compound

This compound, with the molecular formula C₅F₈O₂, is a fully fluorinated heterocyclic compound. Its structure is characterized by a five-membered dioxole ring system heavily substituted with fluorine and trifluoromethyl groups. This high degree of fluorination is the primary determinant of its unique physicochemical properties and, consequently, its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₅F₈O₂ | PubChem |

| Molecular Weight | 244.04 g/mol | PubChem |

| Appearance | Colorless liquid | Inferred from properties |

| Density | ~1.72 g/cm³ | Various Chemical Suppliers |

| Boiling Point | 32-43 °C | Various Chemical Suppliers |

| Vapor Pressure | 396 mmHg at 25°C | Guidechem[1] |

| logP (predicted) | 4.41 | Guidechem[1] |

The high logP value suggests a strong hydrophobic and lipophilic character, indicating a preference for non-polar environments over aqueous media. The low boiling point and high vapor pressure underscore its volatile nature, a critical consideration for handling and for the experimental determination of its solubility.

Figure 1: 2D structure of this compound.

The Theoretical Underpinnings of Solubility: A Hansen Solubility Parameter Approach

To move beyond qualitative descriptions of "like dissolves like," we employ the Hansen Solubility Parameters (HSP) as a powerful predictive tool. HSP theory decomposes the total cohesive energy density of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of two substances in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

| Hansen Parameter | Estimated Value (MPa⁰·⁵) |

| δD (Dispersion) | 15.5 |

| δP (Polar) | 4.5 |

| δH (Hydrogen Bonding) | 2.0 |

| δT (Total) | 16.4 |

These estimated values reflect a molecule with moderate dispersion forces, a significant polar component due to the numerous C-F bonds and ether linkages, and a very low hydrogen bonding capability, as there are no hydrogen bond donors.

A Comparative Analysis of Hansen Solubility Parameters

The utility of HSPs lies in their comparison. The following table presents the HSPs for a range of common laboratory solvents, allowing for a theoretical assessment of their potential to dissolve this compound. The "Ra" value represents the calculated Hansen distance between the solvent and the dioxole, with smaller values predicting better solubility.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra (Hansen Distance) | Predicted Solubility |

| Perfluorooctane | 15.3 | 0.0 | 0.0 | 2.5 | High |

| Perfluorodecalin | 16.0 | 0.0 | 0.0 | 2.5 | High |

| Perfluorobenzene | 17.6 | 0.0 | 0.0 | 3.5 | Good |

| Hexafluoroisopropanol (HFIP) | 14.0 | 8.0 | 16.5 | 15.2 | Poor |

| n-Hexane | 14.9 | 0.0 | 0.0 | 2.5 | Good |

| Toluene | 18.0 | 1.4 | 2.0 | 4.0 | Moderate |

| Acetone | 15.5 | 10.4 | 7.0 | 8.5 | Poor |

| Ethanol | 15.8 | 8.8 | 19.4 | 18.1 | Very Poor |

| Water | 15.5 | 16.0 | 42.3 | 42.4 | Immiscible |

Interpretation of the Data: The calculations strongly suggest that the dioxole will be highly soluble in perfluorinated solvents like perfluorooctane and perfluorodecalin, which have very similar HSPs. Good solubility is also predicted in non-polar hydrocarbon solvents such as n-hexane. Aromatic solvents like toluene are predicted to have moderate solvating power. In contrast, polar and hydrogen-bonding solvents like alcohols and water are predicted to be very poor solvents, with the dioxole being essentially immiscible in water. This aligns with the general principle that perfluorinated compounds exhibit "fluorophilicity" and are often immiscible with both hydrocarbons and water, sometimes forming a third phase.

A Rigorous Experimental Protocol for Determining Solubility

While theoretical predictions are invaluable for initial solvent screening, empirical determination of solubility is essential for precise applications. The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a liquid in a solvent.[4][5] Given the volatile nature of this compound, modifications to the standard procedure and the use of gas chromatography (GC) for quantification are crucial.

Figure 2: Experimental workflow for determining the solubility of the dioxole.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade, anhydrous)

-

Gas-tight vials with PTFE-lined septa

-

Thermostatted shaker or incubator

-

Centrifuge with temperature control

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Appropriate GC column (e.g., a mid-polarity column)

-

Volumetric flasks and gas-tight syringes

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately prepare a series of standard solutions of the dioxole in the solvent of interest at known concentrations. These will be used to generate a calibration curve.

-

Due to the volatility of the dioxole, it is recommended to prepare standards by mass.

-

-

Sample Preparation (Shake-Flask):

-

In a series of gas-tight vials, add a known volume or mass of the chosen solvent.

-

Add an excess of the this compound to each vial. The presence of a separate, undissolved phase of the dioxole should be visible.

-

Seal the vials immediately to prevent the loss of the volatile solute.

-

-

Equilibration:

-

Place the vials in a thermostatted shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solvent phase has reached a plateau.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the phases to separate.

-

To ensure complete separation of any micro-droplets, centrifuge the vials at the same temperature as the equilibration for at least 20 minutes.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with the dioxole) using a gas-tight syringe. Be cautious not to disturb the undissolved dioxole layer.

-

Inject a known volume of the supernatant directly into the GC-FID or GC-MS system.[6]

-

Analyze the prepared standard solutions to generate a calibration curve of peak area versus concentration.

-

-

Quantification:

-

Using the calibration curve, determine the concentration of the dioxole in the saturated solvent phase. This concentration represents the solubility of the dioxole in that solvent at the specified temperature.

-

Causality and Self-Validation in the Protocol

-

Use of Excess Solute: The presence of an undissolved phase of the dioxole throughout the experiment is a visual confirmation that the solvent is saturated.

-

Equilibration Time Course: By analyzing samples at multiple time points, you can empirically verify that equilibrium has been reached, ensuring the measured solubility is the true equilibrium solubility and not a kinetically limited value.

-

Temperature Control: Maintaining a constant temperature during both equilibration and phase separation is critical, as solubility is a temperature-dependent property.

-

Gas-Tight Equipment: The use of gas-tight vials and syringes is paramount to prevent the preferential evaporation of the volatile dioxole, which would lead to erroneously low solubility measurements.

Concluding Remarks for the Practicing Scientist

The solubility of this compound is a nuanced interplay of its highly fluorinated structure and the intermolecular forces of the surrounding solvent. While theoretical predictions using Hansen Solubility Parameters provide a robust framework for initial solvent selection, pointing towards high solubility in perfluorinated and non-polar solvents, precise quantitative data necessitates careful experimental determination. The modified shake-flask method coupled with gas chromatographic analysis, as detailed in this guide, offers a reliable pathway to obtaining this critical data. A thorough understanding and empirical quantification of the solubility of this key monomer are not merely academic exercises; they are fundamental to the successful design, optimization, and control of processes that will shape the next generation of advanced fluorinated materials.

References

-

Stefanis, E., & Panayiotou, C. (2008). A new group-contribution method for the estimation of Hansen solubility parameters of pure organic compounds. International Journal of Thermophysics, 29(2), 568-585. [Link]

-

Just, S., Sievert, J., & Kockmann, N. (2020). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Dyes and Pigments, 177, 108257. [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Taube, R. A., et al. (1995). Gas chromatographic determination of the solubility of volatile anaesthetics in liquids. Journal of Chromatography B: Biomedical Applications, 670(2), 461-465. [Link]

-

PubChem. (n.d.). 1,3-Dioxole, 4,5-difluoro-2,2-bis(trifluoromethyl)-. Retrieved from [Link]

Sources

- 1. hansen-solubility.com [hansen-solubility.com]

- 2. kinampark.com [kinampark.com]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. [Gas chromatographic determination of the solubility coefficient for volatile anaesthetics (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Spectroscopic Characterization of Perfluoro-2,2-dimethyl-1,3-dioxole (PDD)

This technical monograph details the spectroscopic characterization and physicochemical profile of 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole , commonly referred to as PDD (Perfluoro-2,2-dimethyl-1,3-dioxole).

This compound is the critical monomeric precursor for amorphous fluoropolymers such as Teflon™ AF and Hyflon® AD , materials renowned for their optical transparency, high gas permeability, and low dielectric constants.

Executive Summary

Compound: this compound CAS Registry Number: 37697-64-6 Synonyms: PDD, Perfluoro-2,2-dimethyl-1,3-dioxole Molecular Formula: C₅F₈O₂ Molecular Weight: 244.04 g/mol [1][]

PDD is a perfluorinated cyclic monomer containing a strained dioxole ring. Its unique structure—combining a reactive perfluorovinyl ether-like double bond with bulky trifluoromethyl groups—prevents crystallization in resulting copolymers, imparting exceptional amorphous character. Accurate spectroscopic identification is essential for validating monomer purity prior to polymerization, as trace hydrogenated impurities can severely degrade the optical and dielectric performance of the final polymer.

Physicochemical Profile

Before spectroscopic analysis, the physical state of the sample must be verified. PDD is a volatile liquid at room temperature.

| Property | Value | Context |

| Physical State | Clear, colorless liquid | Mobile, low viscosity |

| Boiling Point | 32–33 °C | Highly volatile; requires cold handling |

| Density | 1.72 g/cm³ | Significantly denser than water |

| Refractive Index ( | 1.307 | Extremely low; characteristic of perfluorinated ethers |

| Solubility | Soluble in fluorinated solvents | e.g., Galden®, FC-75, Hexafluorobenzene |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

F NMR is the primary definitive method for characterizing PDD due to the absence of hydrogen atoms in the pure monomer and the high sensitivity of the fluorine nucleus to the electronic environment of the dioxole ring.

F NMR Data (282.4 MHz, C₆F₆ Standard)

The spectrum exhibits two distinct signal regions corresponding to the two chemically equivalent environments in the molecule.

| Signal Assignment | Chemical Shift ( | Integration | Multiplicity | Structural Correlate |

| A | -85.9 | 6F | Singlet (br) | Two equivalent |

| B | -163.7 | 2F | Singlet (br) | Two equivalent vinyl fluorines ( |

Note: Shifts are referenced to internal

C NMR Data (Proton Decoupled)

The carbon skeleton is verified by three unique carbon environments.

| Carbon Position | Chemical Shift ( | Splitting Pattern ( | Assignment |

| C2 | ~118–122 | Multiplet (Septet) | Quaternary O-C-O bridge |

| C4, C5 | ~144–148 | Doublet of Multiplets | Vinylic carbons ( |

| ~118–125 | Quartet (~280 Hz) | Trifluoromethyl groups |

Infrared (FT-IR) Spectroscopy

The IR spectrum of PDD is dominated by intense C-F stretching vibrations. The C=C double bond stretch is of particular interest as it indicates the integrity of the polymerizable dioxole ring.

-

C=C Stretch (Ring): ~1840–1860 cm⁻¹ (Weak to medium intensity). The high wavenumber is due to the ring strain and fluorine substitution.

-

C-F Stretches: 1100–1350 cm⁻¹ (Very Strong, Broad). Multiple bands corresponding to

and ring -

C-O Stretches: ~1000–1100 cm⁻¹.

Mass Spectrometry (EI/GC-MS)

Fragmentation follows standard perfluorocarbon pathways.

-

Molecular Ion (

): m/z 244 (Often weak). -

Base Peak: m/z 69 (

). -

Characteristic Fragments:

-

m/z 97 (

) -

m/z 147 (

) -

m/z 197 (

loss series)

-

Synthesis & Impurity Analysis Workflow

The synthesis of PDD involves a critical dechlorination step. Understanding this pathway is vital for identifying common impurities, such as the saturated dichloro-precursor.

Figure 1: Synthetic workflow for PDD monomer production via reductive dechlorination.

Purity Check Protocol

-

GC-MS: Check for the precursor peak (bp ~86°C). PDD elutes significantly earlier (bp 33°C).

- F NMR: Look for impurity signals. The precursor (dichloro-dioxolane) will show AB quartets for the F atoms at C4/C5 due to the chiral centers created by Cl/F substitution, distinct from the singlet of the PDD vinyl fluorines.

Handling and Safety Protocols

Warning: PDD is a highly volatile fluorinated monomer.

-

Inhalation Risk: Use only in a well-ventilated fume hood. High vapor pressure (396 mmHg at 25°C) leads to rapid evaporation.

-

Storage: Store at -20°C in tightly sealed stainless steel or glass cylinders to prevent loss and spontaneous polymerization (though PDD is less prone to autopolymerization than TFE, it is valuable and volatile).

-

Reactivity: Avoid contact with strong reducing agents or Lewis acids which may catalyze ring-opening.

References

-

Resnick, P. R. (1976). Polymers of Fluorinated Dioxoles. U.S. Patent 3,978,030.[3] DuPont. Link

- Buck, W. H., & Resnick, P. R. (1993). Properties of Amorphous Fluoropolymers Based on 2,2-Bistrifluoromethyl-4,5-Difluoro-1,3-Dioxole. 183rd Meeting of the Electrochemical Society, Honolulu, HI.

-

Polunin, E. V., et al. (2023). Optical Properties of Copolymers of Perfluoro-2,2-dimethyl-1,3-dioxole and Perfluorohex-1-ene. Fluorine Notes, Vol. 6(151). Link

-

Squire, E. N. (1985).[3] Amorphous Copolymers of Perfluoro-2,2-dimethyl-1,3-dioxole. U.S. Patent 4,530,569.[3] DuPont. Link

-

Hung, M. H. (1993). Synthesis of Perfluoro-2,2-dimethyl-1,3-dioxole. U.S. Patent 5,276,121. Link

Sources

The Genesis of a Niche Class of Fluoropolymers: A Technical History of Fluorinated Dioxoles

For Researchers, Scientists, and Drug Development Professionals

Foreword: From a Laboratory Curiosity to High-Performance Materials

The story of fluorinated dioxoles is not one of a single, serendipitous discovery, but rather a targeted evolution in the broader narrative of fluorine chemistry. The accidental synthesis of polytetrafluoroethylene (PTFE) in 1938 by Dr. Roy J. Plunkett at DuPont's Jackson Laboratory ignited a revolution in materials science.[1][2] This discovery of a remarkably inert and slippery polymer, later trademarked as Teflon™, set the stage for decades of research into the unique properties imparted by the carbon-fluorine bond.[3][4] While PTFE was a game-changer, its high crystallinity and insolubility presented processing challenges.[5] This limitation spurred chemists to explore amorphous fluoropolymers that would retain the desirable characteristics of their predecessors while offering improved processability and novel properties. It is within this context that the dedicated synthesis of fluorinated dioxoles emerged, a journey from academic curiosity to the creation of a unique class of high-performance materials.

The Pioneering Synthesis: Paul Resnick and the Dawn of Perfluorodioxoles

While the broader history of organofluorine chemistry dates back to the 19th century, the targeted synthesis and development of fluorinated dioxoles for polymerization is largely credited to the work of Paul R. Resnick at DuPont in the latter half of the 20th century.[6][7] A key patent filed in the early 1970s describes a new class of fluorinated dioxole compounds and the process for their preparation.[8] This work was instrumental in the development of amorphous fluoropolymers with exceptional properties.

The core innovation lay in the creation of monomers that could be polymerized to yield amorphous materials with high thermal stability, chemical inertness, and unique optical and electrical properties. The most prominent among these is perfluoro-2,2-dimethyl-1,3-dioxole (PDD) , a key component in the Teflon™ AF family of amorphous fluoropolymers.[9][10]

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of fluorinated dioxoles, particularly PDD, is a multi-step process that showcases clever strategies in organofluorine chemistry. The general approach involves the construction of a halogenated dioxolane ring followed by a crucial dehalogenation step to introduce the double bond.

Part 1: Construction of the Halogenated Dioxolane Precursor

The journey to PDD begins with the synthesis of a halogenated precursor, 4,5-dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane .[11] This is a critical intermediate that sets the stage for the final dioxole structure. While various patented methods exist, a common pathway involves the reaction of 2,2-bis(trifluoromethyl)-1,3-dioxolane with chlorinating and fluorinating agents.[12]

A U.S. patent describes the photochemical chlorination of 2,2-bis(trifluoromethyl)-1,3-dioxolane to yield 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane.[12] This tetrachloro derivative can then be fluorinated to introduce fluorine atoms at the 4 and 5 positions.[12]

Part 2: The Crucial Dehalogenation Step

The formation of the dioxole ring from its saturated precursor is achieved through a dehalogenation reaction. This step is pivotal as it creates the unsaturated bond that allows for polymerization. A widely employed and effective method for this transformation is the use of magnesium metal in an ethereal solvent like anhydrous tetrahydrofuran (THF).[8][13]

The reaction is highly exothermic and requires careful control.[8] The magnesium acts as a reducing agent, abstracting the chlorine atoms from the 4 and 5 positions of the dioxolane ring, leading to the formation of the double bond and yielding the desired perfluoro-2,2-dimethyl-1,3-dioxole.[8]

Experimental Protocol: Synthesis of Perfluoro-2,2-dimethyl-1,3-dioxole (Illustrative)

The following is a generalized protocol based on patented literature for the dehalogenation of 4,5-dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane. Note: This protocol is for informational purposes only and should be performed by qualified chemists in a properly equipped laboratory with all necessary safety precautions.

Materials:

-

4,5-dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line, etc.)

-

Distillation apparatus

Procedure:

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel is assembled and dried under vacuum or with a heat gun. The system is then filled with an inert atmosphere.

-

Magnesium Activation: Magnesium turnings are added to the reaction flask. A small amount of a magnesium activator (e.g., a crystal of iodine) may be added to initiate the reaction.

-

Solvent Addition: Anhydrous THF is added to the flask to cover the magnesium turnings.

-

Addition of the Precursor: A solution of 4,5-dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane in anhydrous THF is placed in the addition funnel.

-

Reaction Initiation: The THF/magnesium mixture is gently heated. The precursor solution is then added dropwise to the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[8]

-

Reaction Completion: After the addition is complete, the reaction mixture is typically stirred at reflux for a specified period to ensure complete conversion.

-

Product Isolation: The reaction mixture is cooled, and the desired perfluoro-2,2-dimethyl-1,3-dioxole is isolated from the reaction mixture, typically by distillation.[8]

The "Why": Causality in Experimental Choices

The choice of reagents and conditions in the synthesis of fluorinated dioxoles is dictated by the unique challenges of fluorine chemistry.

-

Magnesium as a Dehalogenating Agent: Magnesium is a strong reducing agent capable of forming stable magnesium halides, providing the thermodynamic driving force for the dehalogenation reaction.[13] Its use in Grignard-type reactions is well-established, and its reactivity is well-suited for this transformation.

-

Anhydrous Conditions: The use of anhydrous solvents like THF is critical. Water would react with the magnesium and any organometallic intermediates, quenching the desired reaction.

-

Inert Atmosphere: An inert atmosphere prevents side reactions with oxygen, which can also interfere with the reactive intermediates.

From Monomer to Polymer: The Birth of Teflon™ AF

The synthesis of perfluoro-2,2-dimethyl-1,3-dioxole was a means to an end: the creation of novel amorphous fluoropolymers. By copolymerizing PDD with tetrafluoroethylene (TFE), DuPont developed the Teflon™ AF family of polymers.[10] These materials exhibit a unique combination of properties:

-

Amorphous Nature: Unlike the semi-crystalline PTFE, Teflon™ AF is amorphous, leading to excellent optical clarity and solubility in select perfluorinated solvents.[5]

-

High Gas Permeability: The bulky structure of the PDD monomer prevents efficient chain packing, creating free volume and leading to exceptionally high gas permeability.[14]

-

Low Refractive Index: Teflon™ AF polymers have one of the lowest refractive indices of any known solid material.

-

Exceptional Chemical and Thermal Stability: The strong carbon-fluorine bonds inherited from their perfluorinated nature provide outstanding resistance to harsh chemicals and high temperatures.[]

These properties have made Teflon™ AF and other fluorinated dioxole-based polymers valuable in a range of specialized applications, including:

-

Optical Fibers: Their high transparency and low refractive index make them ideal for cladding materials.[16]

-

Gas Separation Membranes: Their high gas permeability and selectivity are utilized in industrial gas separation processes.[5][17]

-

Microelectronics: Their low dielectric constant is advantageous in the fabrication of integrated circuits.

-

Protective Coatings: Their chemical inertness and low surface energy make them excellent for protective coatings in harsh environments.[]

Visualizing the Synthesis

Caption: Synthetic pathway from 2,2-bis(trifluoromethyl)-1,3-dioxolane to Teflon™ AF.

Data Summary: Properties of Perfluoro-2,2-dimethyl-1,3-dioxole

| Property | Value | Reference |

| CAS Number | 37697-64-6 | [9][18] |

| Molecular Formula | C₅F₈O₂ | [9][19] |

| Molecular Weight | 244.04 g/mol | [9][20] |

| Boiling Point | 32-33 °C | [9][19] |

| Density | 1.72 g/cm³ | [19] |

| Refractive Index | 1.307 | [19] |

Conclusion: A Continuing Legacy

The discovery and development of fluorinated dioxoles represent a significant chapter in the history of polymer chemistry. What began as a strategic effort to overcome the limitations of early fluoropolymers has yielded a class of materials with a truly unique and valuable set of properties. The work of pioneers like Paul Resnick laid a foundation that continues to be built upon, with ongoing research into new fluorinated monomers and polymers for advanced applications in fields ranging from separations and optics to medicine. The story of fluorinated dioxoles is a testament to the power of targeted chemical design in pushing the boundaries of material performance.

References

-

PrepChem. Synthesis of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane. Available from: [Link]

-

P&M-Invest Ltd. Perfluoro(2,2-dimethyl-1,3-dioxole); abb.PDD. Available from: [Link]

-

AFT Fluorotec. The History of PTFE. 2016. Available from: [Link]

-

Standard PTFE. Discovery of Du Pont® 's Teflon. Available from: [Link]

-

Manufacturing Dive. The history of PFAS: From World War II to your Teflon pan. 2023. Available from: [Link]

-

ResearchGate. New amorphous perfluoro polymers: Perfluorodioxolane polymers for use as plastic optical fibers and gas separation membranes. 2016. Available from: [Link]

-

Smithsonian Magazine. The Long, Strange History of Teflon, the Indestructible Product Nothing Seems to Stick to. 2024. Available from: [Link]

-

Keio University. New amorphous perfluoro polymers: Perfluorodioxolane polymers for use as plastic optical fibers and gas separation membranes. 2016. Available from: [Link]

- Google Patents. WO1991003472A2 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes.

-

National Center for Biotechnology Information. Perfluorodioxolane Polymers for Gas Separation Membrane Applications. 2020. Available from: [Link]

-

MDPI. Perfluorodioxolane Polymers for Gas Separation Membrane Applications. 2020. Available from: [Link]

-

Fluorine notes. Copolymers of perfluoro-2,2-dimethyl-1,3-dioxol and perfluoronylvinyl ether for producing of light-guiding coatings. Available from: [Link]

-

Scribd. Fluorinated Dioxole Compounds Patent. Available from: [Link]

-

J-STAGE. Overview on the history of organofluorine chemistry from the viewpoint of material industry. Available from: [Link]

-

Digital Commons @ NJIT. Performance of a composite membrane of a perfluorodioxole copolymer in organic solvent nanofiltration. 2018. Available from: [Link]

-

Royal Society of Chemistry. Dehalogenation of organic halides by flash vacuum pyrolysis over magnesium: a versatile synthetic method. Available from: [Link]

-

PubChem. 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane. Available from: [Link]

-

Leadfluor. Exploring 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: Properties and Applications. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Development of N–F fluorinating agents and their fluorinations: Historical perspective. Available from: [Link]

-

ACS Publications. The chemistry of fluorinated dioxoles and dioxolanes. 3. Fluorinated dioxolane olefins and epoxides. 1993. Available from: [Link]

-